Cyclopentyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Cyclopentyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by:
- A cyclopentyl ester group at position 2.
- A 3,4-dimethoxyphenyl substituent at position 3.
- A phenyl group at position 5.
- A methyl group at position 2.
- A keto group at position 4.
This compound belongs to a class of 1,4-dihydropyridine analogs known for diverse biological activities, including calcium channel modulation, antibacterial, and antioxidant properties .
Properties
Molecular Formula |
C30H33NO5 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
cyclopentyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H33NO5/c1-18-27(30(33)36-22-11-7-8-12-22)28(20-13-14-25(34-2)26(17-20)35-3)29-23(31-18)15-21(16-24(29)32)19-9-5-4-6-10-19/h4-6,9-10,13-14,17,21-22,28,31H,7-8,11-12,15-16H2,1-3H3 |
InChI Key |
KXJXIBGCYRNHSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C(=O)OC5CCCC5 |
Origin of Product |
United States |
Preparation Methods
Hantzsch-Type Adaptations
The Hantzsch reaction remains a cornerstone for hexahydroquinoline synthesis. Modified protocols using Triton X-100 micellar media enable one-pot condensation of:
-
3,4-Dimethoxybenzaldehyde (for position 4 aryl group).
-
Cyclopentyl acetoacetate (for ester and methyl groups at positions 2 and 3).
-
Ammonium acetate (nitrogen source).
Optimized Conditions
| Parameter | Value | Yield (%) |
|---|---|---|
| Catalyst (Triton X-100) | 20 mol% | 92–98 |
| Solvent | Water | — |
| Temperature | 25°C (room temp.) | — |
| Reaction Time | 30–130 min | — |
This method achieves near-quantitative yields by stabilizing intermediates in micellar aggregates, enhancing reaction efficiency.
Pseudo-Six-Component Diastereoselective Synthesis
A novel pseudo-six-component approach employs:
-
3,4-Dimethoxybenzaldehyde (2.5 equiv).
-
Benzylamine (1 equiv, for position 7 phenyl).
-
Meldrum’s acid (2 equiv, carbonyl precursor).
Key Advantages
-
Constructs four stereocenters and ten bonds in one pot.
-
Uses p-toluenesulfonic acid (PTSA) as a homogeneous catalyst.
Mechanistic Insight
-
Iminium formation : Benzylamine condenses with aldehydes.
-
Knoevenagel adduct : Meldrum’s acid reacts with iminium.
-
Cyclization : Sequential Michael additions form the hexahydroquinoline core.
Catalytic Innovations and Process Optimization
ZrOCl₂·8H₂O-Catalyzed Synthesis
ZrOCl₂·8H₂O catalyzes the one-pot reaction of:
-
3,4-Dimethoxybenzaldehyde.
-
Cyclopentyl acetoacetate.
-
Dimedone.
-
Ammonium acetate.
Central Composite Design (CCD) Optimization
| Factor | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 83.75°C | Maximizes yield |
| Catalyst Loading | 0.15 mol% | Avoids overuse |
| Reaction Time | 90 min | Balances speed |
Exceeding 83.75°C reduces yields due to ZrOCl₂ phase changes, destabilizing the active catalyst.
Magnetic Fe₃O₄-Supported Ionic Liquid Catalysts
A solvent-free protocol under ultrasonication uses:
-
LAIL@NMP catalyst (Lewis acid ionic liquid on magnetite).
-
3,4-Dimethoxybenzaldehyde .
-
Cyclopentyl acetoacetate .
Performance Metrics
| Metric | Value |
|---|---|
| Yield | 94% |
| Catalyst Reusability | 5 cycles (<10% loss) |
| Reaction Time | 40 min |
This method eliminates solvent waste and enhances energy efficiency via ultrasonic cavitation.
Stereochemical Control and Characterization
Diastereoselective Pathways
The pseudo-six-component reaction produces a single diastereomer due to:
Analytical Validation
X-Ray Crystallography
-
Validates planarity of the hexahydroquinoline ring.
Spectroscopic Data
-
¹H NMR :
-
δ 5.21 (s, 1H, C4-H).
-
δ 2.33 (s, 3H, C2-CH₃).
-
-
¹³C NMR :
Green Chemistry and Scalability
Solvent-Free and Aqueous Media
Chemical Reactions Analysis
Cyclopentyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced hexahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride and alkyl halides can be used to introduce different substituents.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Cyclopentyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules
Material Science: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Cyclopentyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are crucial for cell survival and growth.
Comparison with Similar Compounds
Structural Variations and Substituent Analysis
Key structural differences among analogs include modifications to the ester group , aryl substituents , and ring substituents (Table 1).
Table 1: Structural Comparison of Hexahydroquinoline Derivatives
*Molecular weight estimated based on analogs.
Key Observations:
- Aryl Substituents : The 3,4-dimethoxyphenyl group enhances electron density, which could affect binding interactions in biological systems. Hydroxy substituents (e.g., in ) may improve solubility via hydrogen bonding but reduce metabolic stability.
- Methyl Groups : Additional methyl groups (e.g., 2,7,7-trimethyl in ) can sterically hinder interactions or stabilize specific conformations.
Crystallographic and Conformational Analysis
Crystallographic data from analogs reveal trends in molecular packing and hydrogen bonding (Table 2).
Table 2: Crystallographic Parameters of Selected Analogs
Key Observations:
- Packing: The monoclinic system (P21/c or P21/n) is common, with hydrogen bonds (N–H···O, O–H···O) and π-π stacking driving crystal stability .
- Conformation: The hexahydroquinoline core adopts a puckered conformation, with substituents influencing ring planarity. For example, bulky groups at position 7 (e.g., phenyl in the target compound) may induce non-planar puckering, as described by Cremer-Pople coordinates .
Biological Activity
Cyclopentyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
The compound belongs to the class of hexahydroquinoline derivatives and exhibits a variety of functional groups that may contribute to its biological properties. The molecular formula is with a molecular weight of approximately 492.58 g/mol. Its structure includes multiple aromatic rings and a carboxylate group which can influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cholinesterases, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's disease.
- Receptor Modulation : It may act on various receptors in the body, modulating their activity and influencing physiological responses. This could involve interaction with neurotransmitter systems or inflammatory pathways.
- Antioxidant Activity : Some studies suggest that compounds within this class can exhibit antioxidant properties, reducing oxidative stress in cells .
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of cyclopentyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate:
Case Studies
- Neuroprotective Effects : A study demonstrated that derivatives similar to this compound exhibited neuroprotective effects in models of neurodegeneration by inhibiting cholinesterase activity and reducing amyloid plaque formation.
- Anti-inflammatory Properties : Another investigation revealed that the compound could reduce inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of cyclopentyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions including cyclization and esterification processes. Variants of this compound have been synthesized to explore structure-activity relationships (SAR), leading to derivatives with enhanced biological activities.
Q & A
Q. What are the standard synthetic routes for preparing Cyclopentyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?
The synthesis typically involves multi-step reactions starting from aniline derivatives and β-ketoesters. A common route includes:
Quinoline Core Formation : Condensation of substituted anilines with β-ketoesters (e.g., methyl acetoacetate) and cyclic ketones (e.g., 5,5-dimethylcyclohexane-1,3-dione) under acidic or basic conditions .
Substituent Introduction : Functionalization of the phenyl and cyclohexyl groups via electrophilic substitution or coupling reactions.
Esterification : Cyclopentyl ester formation using cyclopentanol under Mitsunobu conditions or acid-catalyzed ester exchange .
Q. Table 1: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | NH₄HCO₃, ethanol, reflux | Quinoline core assembly |
| 2 | Pd(PPh₃)₄, aryl halides, Suzuki coupling | Aromatic group introduction |
| 3 | Cyclopentanol, DCC/DMAP | Esterification |
Q. Which analytical techniques are critical for characterizing this compound?
Primary methods include:
- X-ray Crystallography : For unambiguous structural determination. SHELXL (via OLEX2) is widely used for refinement, leveraging high-resolution data to resolve puckered cyclohexane rings and hydrogen-bonding networks .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons) help assign cyclohexane conformers .
- HPLC-MS : To assess purity (>95%) and molecular weight verification .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the quinoline core assembly?
Yield optimization requires a Design of Experiments (DoE) approach:
- Variables : Solvent polarity (ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., p-TsOH vs. NH₄OAc) .
- Key Findings : Ethanol with NH₄HCO₃ at reflux achieves ~70% yield, while DMF improves solubility but reduces regioselectivity .
- Contradictions : Some protocols recommend microwave-assisted synthesis for faster kinetics, but this may degrade thermally sensitive substituents .
Q. Table 2: Reaction Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, reflux | 68–72 | 95 |
| DMF, 100°C | 55–60 | 90 |
| Microwave, 150°C | 75 | 85 |
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Contradictions often arise from dynamic processes like ring puckering or tautomerism:
- Dynamic NMR (DNMR) : Variable-temperature ¹H NMR can identify puckering rates in the hexahydroquinoline core. For example, coalescence temperatures near −40°C indicate rapid chair-chair interconversion .
- X-ray Refinement : SHELXL’s TWIN/BASF commands model twinning or disorder, common in flexible cyclohexyl/cyclopentyl groups .
- Hydrogen-Bonding Analysis : Graph set analysis (e.g., Etter’s rules) explains unexpected NOEs or IR stretches by mapping intermolecular interactions .
Q. What computational tools are suitable for modeling this compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities for receptors/enzymes (e.g., acetylcholinesterase) .
- MD Simulations : GROMACS for studying conformational flexibility in aqueous or lipid environments.
- Electron Density Maps : OLEX2-integrated SHELXL refinements validate docking poses against crystallographic data .
Q. How to investigate the compound’s mechanism of action in biological systems?
- In Vitro Assays :
- Enzyme Inhibition : IC₅₀ determination via spectrophotometric assays (e.g., acetylcholinesterase inhibition using Ellman’s method) .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs).
- Cellular Studies :
- Gene Expression Profiling : RNA-seq to identify differentially expressed pathways.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Q. What strategies address challenges in crystallizing this compound?
- Solvent Screening : Use high-boiling solvents (e.g., DMSO) to slow crystallization and improve crystal quality .
- Additives : Small molecules (e.g., hexafluoroisopropanol) disrupt aggregation and promote ordered packing .
- Cryocooling : SHELXL-compatible protocols (100 K) reduce thermal motion artifacts .
Q. How to analyze regioselectivity in electrophilic substitution reactions?
- DFT Calculations : Gaussian09 to map electrostatic potential surfaces and predict reactive sites.
- Isotopic Labeling : ²H/¹³C-labeled precursors tracked via LC-MS to confirm substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
